molecular formula C26H26ClN3O3 B251418 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

Numéro de catalogue B251418
Poids moléculaire: 464 g/mol
Clé InChI: PIVBKVYDRJTPDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, commonly known as BPCA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BPCA is a small molecule drug that has shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mécanisme D'action

The mechanism of action of BPCA is not fully understood. However, studies have shown that BPCA inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. BPCA also modulates the immune response by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, BPCA has been shown to enhance the activity of certain neurotransmitters and protect against oxidative stress.
Biochemical and Physiological Effects
BPCA has been shown to have various biochemical and physiological effects. In cancer research, BPCA has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. BPCA also modulates the immune response by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, BPCA has been shown to enhance the activity of certain neurotransmitters and protect against oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

BPCA has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized, making it readily available for research. BPCA has also shown promising results in preclinical studies, making it a potential candidate for further development. However, BPCA has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, BPCA has not been extensively studied in clinical trials, which limits its potential for clinical use.

Orientations Futures

There are several future directions for BPCA research. One area of research is to further investigate the mechanism of action of BPCA to better understand its therapeutic potential. Another area of research is to explore the potential of BPCA in combination therapy with other drugs to enhance its efficacy. Additionally, clinical trials are needed to evaluate the safety and efficacy of BPCA in humans. Overall, BPCA has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug for various diseases.

Méthodes De Synthèse

The synthesis of BPCA involves a multi-step process that begins with the reaction of 4-chloro-3-methylphenol and 2-amino-2-(4-benzoylpiperazin-1-yl)acetic acid to form the intermediate compound. This intermediate is then reacted with 4-chloro-3-methylphenol and triethylamine to produce the final product, BPCA. The synthesis method of BPCA is complex and requires expertise in synthetic chemistry.

Applications De Recherche Scientifique

BPCA has been extensively studied for its potential therapeutic applications. In cancer research, BPCA has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. BPCA has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BPCA has been investigated for its neuroprotective effects and has shown potential in the treatment of neurological disorders such as Alzheimer's disease.

Propriétés

Formule moléculaire

C26H26ClN3O3

Poids moléculaire

464 g/mol

Nom IUPAC

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

InChI

InChI=1S/C26H26ClN3O3/c1-19-17-21(11-12-22(19)27)33-18-25(31)28-23-9-5-6-10-24(23)29-13-15-30(16-14-29)26(32)20-7-3-2-4-8-20/h2-12,17H,13-16,18H2,1H3,(H,28,31)

Clé InChI

PIVBKVYDRJTPDF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl

SMILES canonique

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.